molecular formula C6H9BrClN3 B3034680 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2059994-83-9

3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No.: B3034680
CAS No.: 2059994-83-9
M. Wt: 238.51
InChI Key: UXKYSFYWTIZFBR-UHFFFAOYSA-N
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Description

3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains two nitrogen atoms in its pyrazole ring.

Scientific Research Applications

  • Synthesis of Novel Compounds : A study by El‐Dean et al. (2018) focused on synthesizing novel compounds related to the pyrazolo[1,5-a]pyrazine structure, potentially opening avenues for investigating their pharmacological activities.

  • Versatile Precursors for Synthesis : Martins et al. (2013) explored brominated trihalomethylenones, closely related to pyrazolo[1,5-a]pyrazine, as precursors for various pyrazole derivatives, indicating the versatility of these compounds in chemical syntheses (Martins et al., 2013).

  • Antimicrobial Activity : Hrynyshyn et al. (2019) synthesized derivatives of pyrazolo[1,5-a]pyrazine and found promising antibacterial and antifungal activities in certain derivatives, highlighting the potential for developing new antimicrobial agents (Hrynyshyn et al., 2019).

  • Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives from pyrazolo[1,5-a]pyrazine, showing antibacterial activities against various bacteria, which underscores the compound's potential in antibacterial drug development (Bildirici et al., 2007).

  • Optoelectronic Applications : Meti et al. (2017) explored the synthesis of dipyrrolopyrazine derivatives, which are structurally related to pyrazolo[1,5-a]pyrazine, for potential use in optoelectronic applications, indicating the compound's relevance in material science (Meti et al., 2017).

  • Development of Antitumor Agents : Gomha et al. (2015) utilized derivatives of pyrazolo[1,5-a]pyrazine to synthesize new compounds with potential antiproliferative effects against liver carcinoma, suggesting its role in cancer research (Gomha et al., 2015).

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKYSFYWTIZFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059994-83-9
Record name 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
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3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 3
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 4
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 5
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 6
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

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